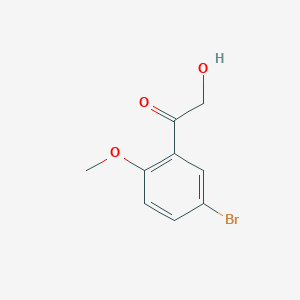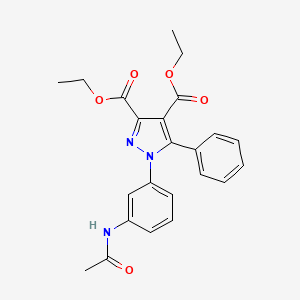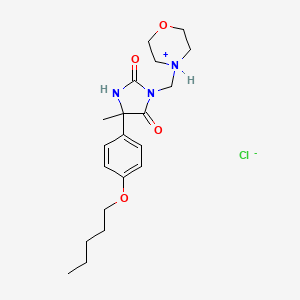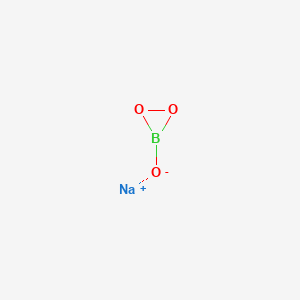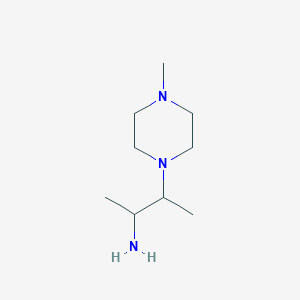
3-(4-Methylpiperazin-1-YL)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylpiperazin-1-yl)butan-2-amine is a chemical compound with the molecular formula C9H21N3 and a molecular weight of 171.28 g/mol . It is characterized by the presence of a piperazine ring substituted with a methyl group and a butan-2-amine chain. This compound is primarily used in research and development, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)butan-2-amine typically involves the reaction of 4-methylpiperazine with a suitable butan-2-amine precursor under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperazin-1-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce primary or secondary amines .
Scientific Research Applications
3-(4-Methylpiperazin-1-yl)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperazin-1-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)butan-1-amine: Similar structure but with a different position of the amine group.
3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine: Another related compound with a different substitution pattern.
Uniqueness
3-(4-Methylpiperazin-1-yl)butan-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for certain research and industrial applications .
Properties
CAS No. |
84630-62-6 |
|---|---|
Molecular Formula |
C9H21N3 |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)butan-2-amine |
InChI |
InChI=1S/C9H21N3/c1-8(10)9(2)12-6-4-11(3)5-7-12/h8-9H,4-7,10H2,1-3H3 |
InChI Key |
XNMVLIVKBJOMEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)N1CCN(CC1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-indeno[2,1-d][1,2]oxazole](/img/structure/B13792599.png)
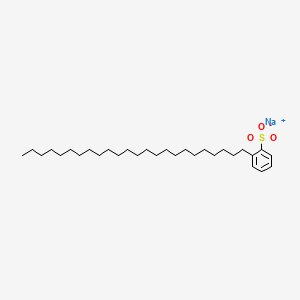
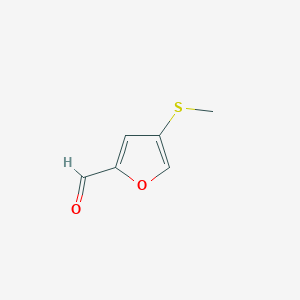
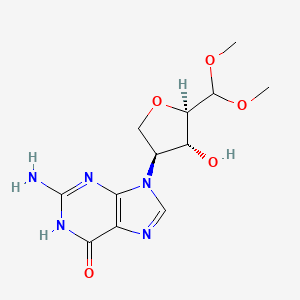
![6-(2-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13792632.png)
![2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]benzonitrile](/img/structure/B13792639.png)
![[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)
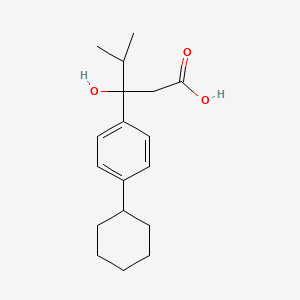
![Furo[2,3-g]benzothiazole](/img/structure/B13792660.png)
